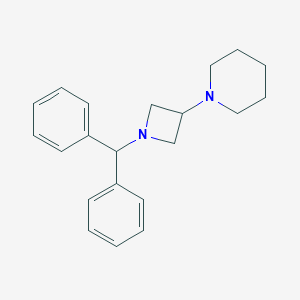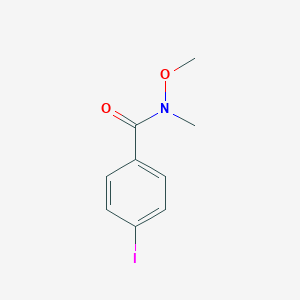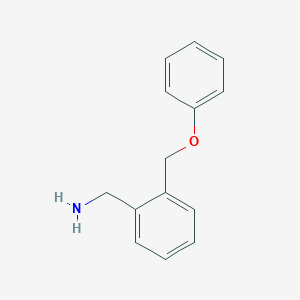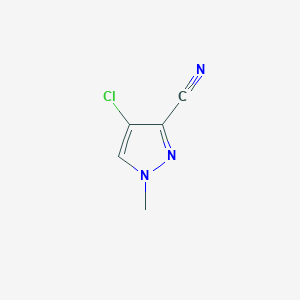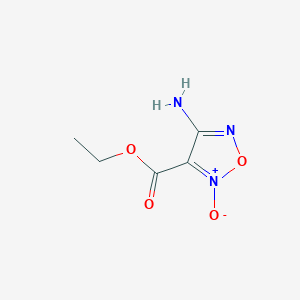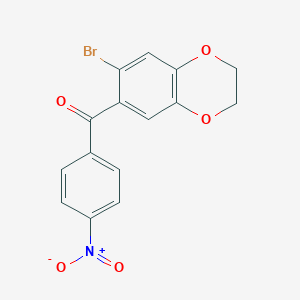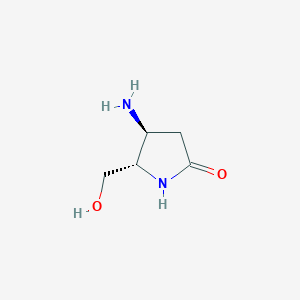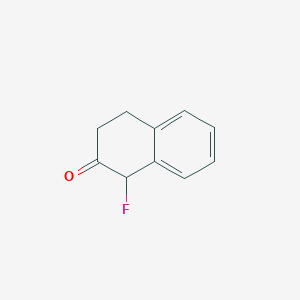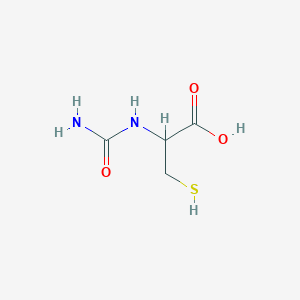
2-(Carbamoylamino)-3-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation product, is a naturally occurring amino acid that plays a crucial role in several biochemical processes. It is a non-proteinogenic amino acid that is synthesized in the body and is also found in various food sources.
Mecanismo De Acción
The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic species and protect proteins from oxidative damage. It can also act as a reducing agent and donate electrons to reactive oxygen species, thereby neutralizing their harmful effects.
Efectos Bioquímicos Y Fisiológicos
2-(Carbamoylamino)-3-sulfanylpropanoic acid has several biochemical and physiological effects. It has been found to be involved in the regulation of cellular redox status, which is important for maintaining cellular homeostasis. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body. Additionally, it has been found to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its ability to regulate redox homeostasis and protein folding. It can also be used to study the role of 2-(Carbamoylamino)-3-sulfanylpropanoic acid in various biochemical processes. However, the limitations of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its potential to react with other molecules and form adducts, which can interfere with the results.
Direcciones Futuras
There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid. One direction is to study its role in the regulation of gene expression and protein synthesis. Another direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid and its interactions with other molecules in the body.
Conclusion:
In conclusion, 2-(Carbamoylamino)-3-sulfanylpropanoic acid is a non-proteinogenic amino acid that plays a crucial role in several biochemical processes. It is synthesized in the body and can also be obtained from dietary sources. It has been extensively studied for its role in the regulation of redox homeostasis, protein folding, and gene expression. It has several biochemical and physiological effects, including its ability to regulate cellular redox status and synthesis of glutathione. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid, including its potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Métodos De Síntesis
2-(Carbamoylamino)-3-sulfanylpropanoic acid is synthesized in the body through the transsulfuration pathway, which involves the conversion of methionine to 2-(Carbamoylamino)-3-sulfanylpropanoic acid. It can also be obtained from dietary sources such as meat, fish, and dairy products.
Aplicaciones Científicas De Investigación
2-(Carbamoylamino)-3-sulfanylpropanoic acid has been extensively studied for its role in various biochemical processes. It has been found to be involved in the regulation of redox homeostasis, protein folding, and gene expression. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body.
Propiedades
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-3-sulfanylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

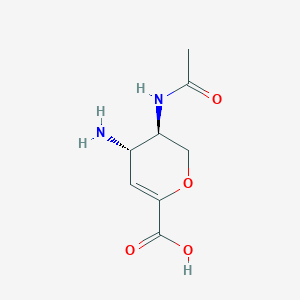
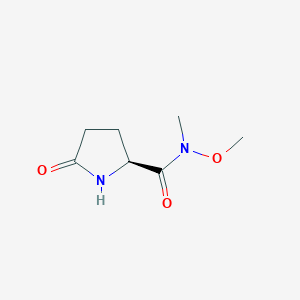
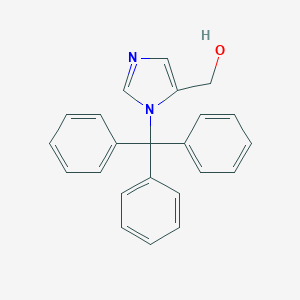
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
